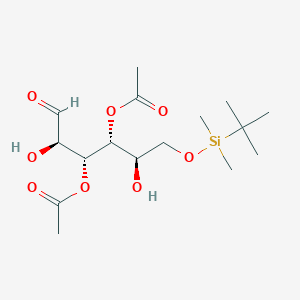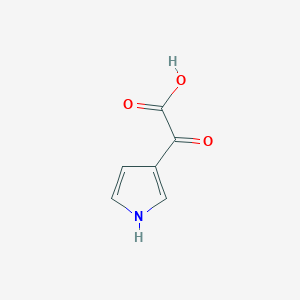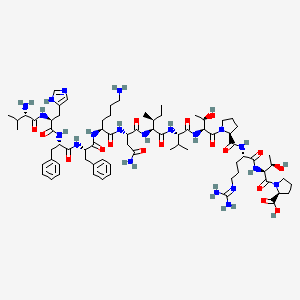
Bis(1-ethyl-2-methylpropyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-ethyl-2-methylpropyl) Phthalate is an organic compound with the molecular formula C20H30O4 . It is a type of phthalic acid ester, which are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
Synthesis Analysis
Phthalic acid esters (PAEs), including Bis(1-ethyl-2-methylpropyl) Phthalate, have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi . This suggests that they might be biosynthesized in nature .Molecular Structure Analysis
The molecular structure of Bis(1-ethyl-2-methylpropyl) Phthalate consists of 20 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Phthalic acid esters, including Bis(1-ethyl-2-methylpropyl) Phthalate, are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities . These activities might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .Mécanisme D'action
Safety and Hazards
Phthalates, including Bis(1-ethyl-2-methylpropyl) Phthalate, are considered to cause potential hazards to ecosystem functioning and public health . They have been easily detected in the atmosphere, water, soil, and sediments . They are also known to cause potential health and ecological system threats .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate can be achieved through the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol in the presence of a catalyst.", "Starting Materials": [ "Phthalic anhydride", "1-ethyl-2-methylpropanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add phthalic anhydride and 1-ethyl-2-methylpropanol to a reaction vessel", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture to a temperature of around 150-180°C", "Stir the reaction mixture for several hours until the reaction is complete", "Allow the reaction mixture to cool and then filter off any solid impurities", "Purify the product by recrystallization or distillation" ] } | |
Numéro CAS |
166391-24-8 |
Nom du produit |
Bis(1-ethyl-2-methylpropyl) Phthalate |
Formule moléculaire |
C₂₀H₃₀O₄ |
Poids moléculaire |
334.45 |
Synonymes |
1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester; 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)